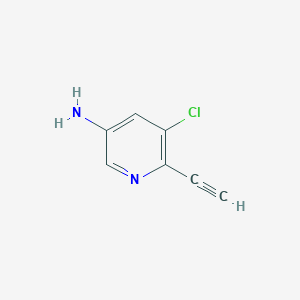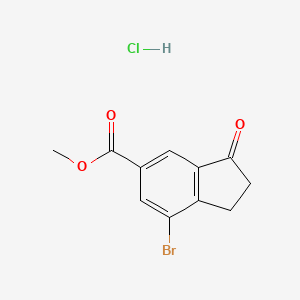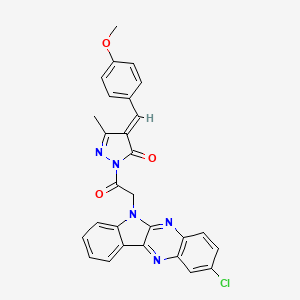
3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-methoxyphenyl)methylene)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of indole, quinoxaline, and pyrazolone, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the indole and quinoxaline intermediates, followed by their coupling to form the indoloquinoxaline core. This core is then acetylated and further reacted with 4-methoxybenzaldehyde and 3-methyl-1H-pyrazol-5(4H)-one under controlled conditions to yield the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.
Condensation: The pyrazolone moiety can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions and enzyme inhibition.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one can be compared with similar compounds such as:
Indoloquinoxalines: These compounds share the indoloquinoxaline core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolones: Compounds with the pyrazolone moiety exhibit different reactivity and applications depending on their substituents.
Benzylidene derivatives: These compounds have a benzylidene group, which can influence their reactivity and interactions with biological targets.
The uniqueness of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one lies in its combination of these structural elements, providing a versatile platform for various scientific applications.
Properties
CAS No. |
119457-14-6 |
|---|---|
Molecular Formula |
C28H20ClN5O3 |
Molecular Weight |
509.9 g/mol |
IUPAC Name |
(4E)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C28H20ClN5O3/c1-16-21(13-17-7-10-19(37-2)11-8-17)28(36)34(32-16)25(35)15-33-24-6-4-3-5-20(24)26-27(33)31-22-12-9-18(29)14-23(22)30-26/h3-14H,15H2,1-2H3/b21-13+ |
InChI Key |
ZMQIYWJHYGRLAL-FYJGNVAPSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)

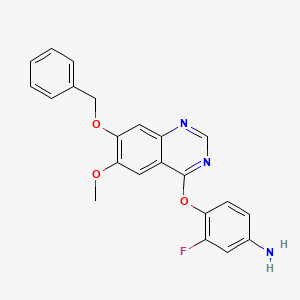
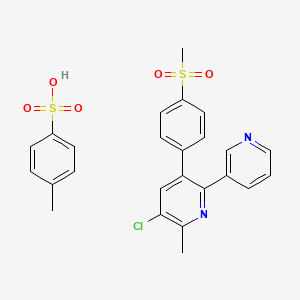
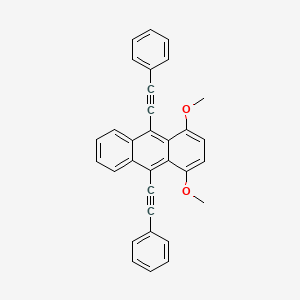
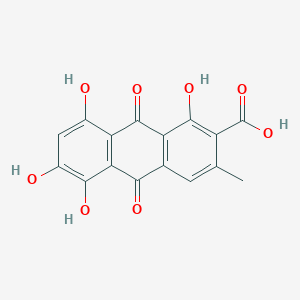
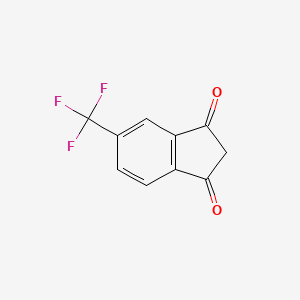
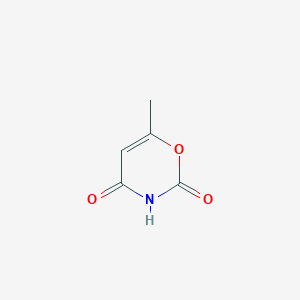
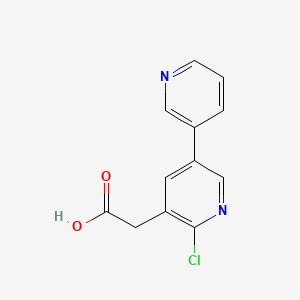
![Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)
